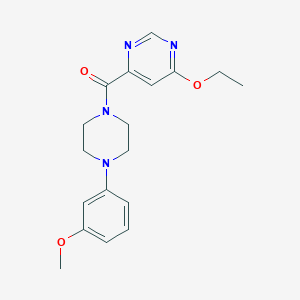

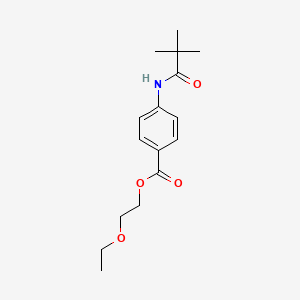

![molecular formula C11H11NO B2532996 Spiro[cyclobutane-1,3'-indolin]-2'-one CAS No. 103490-52-4](/img/structure/B2532996.png)

Spiro[cyclobutane-1,3'-indolin]-2'-one

説明

Synthesis Analysis

The synthesis of spiro[cyclobutane-1,3'-indolin]-2'-ones and related compounds has been explored through various innovative methods. One approach involves visible-light-promoted intramolecular dearomatization of indole derivatives, which allows for the formation of highly strained cyclobutane-fused angular tetracyclic spiroindolines with excellent yields and diastereoselectivity . Another method employs aminal-catalysis for the asymmetric synthesis of spiro[chroman-3,3'-indolin]-2'-ones, which can be further transformed into functionalized spiranes . Additionally, FeCl3-catalyzed combinatorial synthesis has been used to create functionalized spiro[indolo-3,10'-indeno[1,2-b]quinolin]-trione derivatives, notable for forming three new σ bonds in a single operation . TFA-catalyzed [3 + 2] spiroannulation of cyclobutanols offers a route to spiro[cyclobuta[a]indene-7,1'-cyclobutane] skeletons , while cascade reactions of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols have been used to synthesize indolyl-tethered spiro[cyclobutane-1,1'-indenes] .

Molecular Structure Analysis

The molecular structures of the synthesized spiro compounds have been characterized using various spectroscopic techniques. For instance, the dispiro[indoline-3,1'-cyclobutane-2',3''-indolines] were synthesized with high diastereoselectivity and characterized by spectral data . Similarly, novel spiro[1,4,2-dioxazole-5,3'-indolin]-2'-one derivatives were characterized by 1H NMR, 13C NMR, infrared, mass spectra, and elementary analysis . The regio- and stereoselective synthesis of spiro[indolin-3,2'-pyrrolidin]-2-ones was confirmed through different spectroscopic techniques, including single crystal XRD .

Chemical Reactions Analysis

The chemical reactivity of spiro compounds has been explored in various contexts. For example, the synthesized spiro[cyclopropane-1,3'-indolin]-2'-ones were evaluated for their anticancer activity, with some compounds showing promising results against different human cancer cell lines . The spiro compounds have also been subjected to further chemical transformations, such as Wittig, TCRA, acetal protection, and reduction reactions, to yield functionalized spiranes .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are closely related to their molecular structure and the nature of their synthesis. The diastereoselectivity and enantioselectivity observed in the synthesis of spiro[chroman-3,3'-indolin]-2'-ones and dispiro[indoline-3,1'-cyclobutane-2',3''-indolines] suggest that these compounds have distinct chiral properties. The compatibility with diverse functional groups and the ability to undergo flexible transformations indicate that these spiro compounds have versatile chemical properties .

科学的研究の応用

Synthesis of Alkaloids and Bioactive Compounds

- Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives are used in the synthesis of complex natural alkaloids like coerulescine, horsfiline, elacomine, and 6-deoxyelacomine. This process involves tandem intramolecular photocycloaddition-retro-Mannich fragmentation, leading to the formation of spiro compounds with defined configurations (White, Li, & Ihle, 2010).

Development of Spiro Indoline-Based Heterocycles

- Novel spiro[indolin–3,3'-1,2,4-triazol] derivatives are synthesized via 1,3-dipolar cycloaddition reactions, showcasing potential pharmacological properties such as antimicrobial and anticancer activities (Souzangarzadeh, Bazian, & Anaraki‐Ardakani, 2012).

Synthesis of Spiro Indoline-Oxadiazol Derivatives

- Another application is in synthesizing spiro[indolin-oxadiazol] derivatives through cycloaddition of nitrile oxides and isatin imine. These derivatives can be prepared under various conditions, including microwave irradiation (Souzangarzadeh, 2016).

Facile Synthesis of Spiro Compounds

- Efficient and diastereoselective synthesis methods have been developed for spiro[cyclopropane-1,3'-indolin]-2'-ones, highlighting the use of catalyst-free cyclopropanation using ethyl diazoacetate (Maurya et al., 2014).

Novel Synthetic Procedures

- Research also focuses on creating new synthetic pathways to related spiro compounds, such as spiro[cyclohexane-1,3′-indoline]-2′,4-diones, using multi-step processes involving cycloadducts and transformations (Beccalli, Clerici, & Gelmi, 2003).

Chemical Reactions and Mechanisms

- There is significant interest in the chemical reactions and mechanisms involving this compound derivatives, such as the Diels–Alder reaction for the synthesis of spiro[cyclohexane-1,3′-indolines] in ionic liquids (Yang, Sun, & Yan, 2018).

特性

IUPAC Name |

spiro[1H-indole-3,1'-cyclobutane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-10-11(6-3-7-11)8-4-1-2-5-9(8)12-10/h1-2,4-5H,3,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQBPEFJSDUTNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

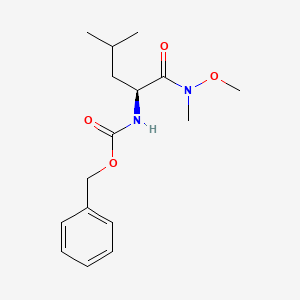

![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)

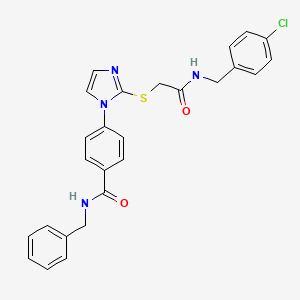

![1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532915.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)

![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2532919.png)

![N-(2-(furan-2-yl)-2-morpholinoethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2532921.png)

![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)